Biological Activity of 2-Fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Biological Activity of 2-Fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide
This technical guide provides an in-depth analysis of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide , also known as N-(2-fluorobenzoyl)tryptamine .
This compound belongs to the class of N-substituted tryptamines , specifically the N-benzoyltryptamine scaffold. While naturally occurring tryptamines (like melatonin and serotonin) are critical neurotransmitters, synthetic N-benzoyl derivatives are extensively studied as Melatonin Receptor (MT1/MT2) Ligands , Antimicrobial Agents , and Precursors to β-Carboline Alkaloids .
Part 1: Chemical Identity & Core Pharmacophore
The molecule consists of a tryptamine (indole-ethylamine) core coupled to a 2-fluorobenzoyl moiety via an amide linkage.
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Systematic Name: 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide
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Common Name: N-(o-Fluorobenzoyl)tryptamine
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Molecular Formula: C₁₇H₁₅FN₂O
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Molecular Weight: 282.31 g/mol
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Key Structural Features:
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Indole Core: Provides binding affinity to aromatic pockets in GPCRs (e.g., MT1/MT2, 5-HT receptors) via
- stacking. -
Amide Linkage: Mimics the acetyl group of melatonin, acting as a hydrogen bond donor/acceptor critical for receptor activation or antagonism.
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2-Fluoro Substituent: An ortho-substitution on the benzene ring. This is a strategic modification in medicinal chemistry to:
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Restrict Conformation: The steric bulk of the fluorine atom forces the benzoyl ring out of planarity with the amide, potentially locking the bioactive conformation.
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Block Metabolism: Fluorine at the ortho position prevents metabolic oxidation at this susceptible site.
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Modulate Lipophilicity: Increases
compared to the unsubstituted benzamide, enhancing blood-brain barrier (BBB) permeability.
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Part 2: Pharmacology & Mechanism of Action
Melatonin Receptor Modulation (MT1/MT2)
The primary biological target for N-acyl tryptamines is the Melatonin Receptor family (MT1 and MT2).[1][2][3]
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Mechanism: Melatonin (N-acetyl-5-methoxytryptamine) activates MT1/MT2 receptors to regulate circadian rhythms.[2] Replacing the small N-acetyl group with a bulky N-benzoyl group typically shifts the activity profile.
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Activity Profile: N-benzoyltryptamines generally act as MT1/MT2 Antagonists or Partial Agonists . The bulky benzoyl group occupies the hydrophobic pocket of the receptor but may prevent the conformational change required for full G-protein activation (Gi/cAMP pathway).
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Role of 2-Fluoro: The 2-fluoro substituent introduces steric clash that can further reduce efficacy, making this compound a useful probe for mapping the size of the receptor's ligand-binding pocket.
Antimicrobial Activity
Recent studies on benzamide derivatives of tryptamine have highlighted significant antimicrobial properties .
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Target: Bacterial cell membranes or cell wall synthesis enzymes.
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Spectrum: N-benzoyltryptamines have shown efficacy against Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) and fungi (Aspergillus niger).
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Mechanism: The lipophilic benzoyl tail facilitates penetration through the bacterial cell wall, while the indole core may interact with intracellular targets.
Synthetic Utility: Precursor to β-Carbolines
This compound is the direct precursor for the synthesis of 1-(2-fluorophenyl)-β-carboline via the Bischler-Napieralski reaction .
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Significance: 1-Phenyl-β-carbolines are potent ligands for the Benzodiazepine Receptor (GABA-A complex), often acting as inverse agonists (anxiogenic) or antagonists. Therefore, the biological activity of the amide must be distinguished from its cyclized metabolite or product.
Part 3: Signaling Pathways & Visualizations
Melatonin Receptor Signaling Pathway
The following diagram illustrates the G-protein coupled signaling pathway modulated by tryptamine derivatives at the MT1/MT2 receptor.
Caption: Signal transduction pathway for MT1/MT2 receptors.[1][2] N-benzoyltryptamines typically antagonize or weakly activate the Gi-mediated inhibition of Adenylyl Cyclase.
Part 4: Experimental Protocols
Protocol 1: Chemical Synthesis (Schotten-Baumann)
Objective: Efficient synthesis of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide.
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Reagents: Tryptamine (1.0 eq), 2-Fluorobenzoyl chloride (1.1 eq), Triethylamine (Et₃N, 2.0 eq), Dichloromethane (DCM).
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Procedure:
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Dissolve tryptamine in dry DCM under nitrogen atmosphere at 0°C.
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Add Et₃N and stir for 10 minutes.
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Dropwise add 2-Fluorobenzoyl chloride dissolved in DCM.
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Allow the mixture to warm to room temperature and stir for 4–6 hours.
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Monitor: Check progress via TLC (Ethyl Acetate:Hexane 1:1).
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Workup: Wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid), and brine. Dry over MgSO₄.
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Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
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Validation: Confirm structure via ¹H-NMR (Indole protons at 7.0–7.6 ppm, Amide NH at ~8.5 ppm).
Protocol 2: Melatonin Receptor Binding Assay
Objective: Determine the affinity (
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System: CHO cells stably expressing human MT1 or MT2 receptors.
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Radioligand: 2-[¹²⁵I]iodomelatonin (200 pM).
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Method:
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Incubate cell membranes with radioligand and varying concentrations (
to M) of 2-fluoro-N-benzoyltryptamine. -
Incubate for 1 hour at 37°C.
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Terminate reaction by rapid filtration through glass fiber filters (GF/B).
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Analysis: Measure radioactivity via gamma counter. Calculate
and convert to using the Cheng-Prusoff equation.-
Expected Result:
in the nanomolar (nM) to micromolar ( M) range, likely showing lower affinity than melatonin due to steric bulk.
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Part 5: Data Summary & Comparative Analysis
The following table summarizes the biological profile of N-benzoyltryptamine derivatives compared to the endogenous ligand (Melatonin).
| Compound | R-Group (Amide) | MT1 Affinity ( | MT2 Affinity ( | Functional Activity |
| Melatonin | Acetyl (-CH₃) | 0.1 nM | 0.1 nM | Full Agonist |
| N-Benzoyltryptamine | Benzoyl (-Ph) | ~10–100 nM | ~10–100 nM | Antagonist / Partial Agonist |
| 2-Fluoro-N-benzoyltryptamine | 2-F-Benzoyl | > 100 nM (Est.) | > 100 nM (Est.) | Antagonist (Steric Probe) |
| Luzindole | N-Acetyl-2-benzyl | ~100 nM | ~10 nM | MT2 Selective Antagonist |
Note: The 2-fluoro substitution typically reduces affinity compared to the unsubstituted benzoyl due to steric clash with the receptor binding pocket, unless a specific hydrophobic sub-pocket is engaged.
References
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Drews, S. J., et al. (2000). "Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives." Pakistan Journal of Pharmaceutical Sciences. 4
- Spadoni, G., et al. (1993). "Structure-activity relationships of N-acyltryptamines at melatonin receptors." Journal of Medicinal Chemistry.
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Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews. 1
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Hedges, L. K., et al. (2001). "N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide: A Potent, Selective, and Orally Active 5-HT1F Receptor Agonist." Journal of Medicinal Chemistry. (Comparative fluorobenzamide-indole pharmacology). 5[6]
